An In-Depth Technical Guide to Z-1,2-cis-ACHC-OH: A Conformationally Constrained Building Block for Advanced Drug Development
An In-Depth Technical Guide to Z-1,2-cis-ACHC-OH: A Conformationally Constrained Building Block for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids to impart specific structural and functional properties to peptides and peptidomimetics is a cornerstone of innovative therapeutic design. Among these, conformationally constrained amino acids are of paramount importance for their ability to pre-organize a peptide backbone into a desired bioactive conformation, enhance proteolytic stability, and improve receptor selectivity. This technical guide provides a comprehensive overview of Z-1,2-cis-ACHC-OH, a protected derivative of cis-2-aminocyclohexanecarboxylic acid, highlighting its fundamental properties, synthesis, and strategic application in the development of next-generation therapeutics.
Core Molecular Attributes of Z-1,2-cis-ACHC-OH
Z-1,2-cis-ACHC-OH, chemically known as (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, is a synthetic β-amino acid derivative. The presence of the benzyloxycarbonyl (Z) protecting group on the amine and the cis stereochemistry of the substituents on the cyclohexane ring are defining features that dictate its utility in chemical synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Z-1,2-cis-ACHC-OH is essential for its effective handling, characterization, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₉NO₄ | [1][2] |
| Molecular Weight | 277.32 g/mol | [1][2] |
| CAS Number | 54867-08-2 | [2] |
| Appearance | White to light beige crystalline powder | [2] |
| IUPAC Name | (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | [1] |
| Synonyms | Z-cis-2-aminocyclohexanecarboxylic acid, cis-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid | [1][2] |
The Strategic Importance of Conformational Constraint
The cyclohexane ring of Z-1,2-cis-ACHC-OH serves as a rigid scaffold that restricts the conformational freedom of the molecule. When incorporated into a peptide sequence, this rigidity is conferred to the peptide backbone, which can have several advantageous consequences for drug development.[1]
Rationale for Employing Z-1,2-cis-ACHC-OH:
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Enhanced Proteolytic Stability: The unnatural cyclic structure can hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[1]
-
Receptor Selectivity and Affinity: By locking the peptide into a specific conformation that mimics the bioactive conformation, binding affinity and selectivity for the target receptor can be significantly improved.
-
Induction of Secondary Structures: The incorporation of cyclic β-amino acids like cis-ACHC can influence the formation of specific secondary structures, such as turns and helices, in peptides. However, studies have shown that homooligomers of cis-ACHC tend to adopt extended conformations rather than well-defined helical structures.[3][4] Its influence is more nuanced in hetero- and hybrid peptides.[2][5]
Synthesis of Z-1,2-cis-ACHC-OH: A Conceptual Workflow
Conceptual Synthetic Pathway
Caption: Conceptual synthetic workflow for Z-1,2-cis-ACHC-OH.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Mono-esterification of cis-1,2-Cyclohexanedicarboxylic Anhydride
-
Dissolve cis-1,2-cyclohexanedicarboxylic anhydride in an excess of dry methanol.
-
Heat the mixture to reflux for 2-4 hours to achieve ring-opening and mono-esterification.
-
Remove the excess methanol under reduced pressure to yield the crude mono-methyl ester.
Step 2: Curtius Rearrangement
-
Dissolve the crude mono-ester in an inert solvent such as toluene.
-
Add triethylamine (1.1 equivalents) followed by diphenylphosphoryl azide (DPPA, 1.1 equivalents).
-
Heat the reaction mixture to reflux. The acyl azide intermediate will form in situ and undergo rearrangement to the isocyanate.
-
After the reaction is complete (monitored by TLC or IR spectroscopy), cool the mixture.
Step 3: Hydrolysis of the Isocyanate
-
To the cooled reaction mixture containing the isocyanate, add an aqueous acid solution (e.g., 2M HCl).
-
Heat the biphasic mixture to reflux to hydrolyze the isocyanate to the primary amine and the methyl ester to the carboxylic acid.
-
After cooling, separate the aqueous layer and wash with an organic solvent (e.g., dichloromethane) to remove organic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the crude cis-2-aminocyclohexanecarboxylic acid.
-
Filter and dry the crude amino acid.
Step 4: N-Protection with Benzyloxycarbonyl (Z) Group
-
Suspend the crude cis-2-aminocyclohexanecarboxylic acid in a mixture of water and a suitable organic solvent (e.g., dioxane or acetone).
-
Cool the mixture in an ice bath and add a base (e.g., sodium bicarbonate or sodium hydroxide) to maintain a pH of 9-10.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring and maintaining the pH.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the Z-protected amino acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Z-1,2-cis-ACHC-OH.
Characterization of Z-1,2-cis-ACHC-OH
Thorough characterization is imperative to confirm the identity and purity of the synthesized Z-1,2-cis-ACHC-OH. While specific literature spectra for this exact compound are scarce, the expected spectroscopic data can be predicted based on its structure.
-
¹H NMR: Expected signals would include multiplets for the cyclohexyl protons, a singlet for the benzylic protons of the Z-group, aromatic protons, and broad singlets for the carboxylic acid and amide protons.
-
¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the carboxylic acid and the carbamate, aromatic carbons, the benzylic carbon of the Z-group, and the aliphatic carbons of the cyclohexane ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₅H₁₉NO₄ should be observed.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of the carboxylic acid and carbamate.
Application in Solid-Phase Peptide Synthesis (SPPS)
Z-1,2-cis-ACHC-OH is amenable to standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc or Boc chemistry. The following is a generalized workflow for its incorporation into a peptide sequence using Fmoc-based SPPS.
General SPPS Incorporation Workflow
Caption: Generalized workflow for incorporating Z-1,2-cis-ACHC-OH in SPPS.
Detailed Protocol for Manual SPPS Incorporation
-
Resin Swelling: Swell the resin-bound peptide (with a free N-terminal amine) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activation of Z-1,2-cis-ACHC-OH: In a separate vessel, dissolve Z-1,2-cis-ACHC-OH (3-5 equivalents relative to the resin loading) in DMF. Add a coupling agent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA, 6-10 equivalents). Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the complete consumption of the free amine. If the test is positive, a recoupling step may be necessary.
-
Continuation of Synthesis: For the subsequent amino acid, standard Fmoc-SPPS deprotection and coupling cycles can be resumed.
Conclusion and Future Perspectives
Z-1,2-cis-ACHC-OH is a valuable, albeit specialized, building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its rigid cyclic structure offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of peptide-based drug candidates. While detailed synthetic and spectroscopic data in the public domain are limited, the conceptual frameworks provided in this guide offer a solid foundation for its synthesis and application. Future research focusing on the systematic incorporation of Z-1,2-cis-ACHC-OH into a variety of bioactive peptides and the subsequent detailed conformational and biological analysis will undoubtedly further elucidate its potential in rational drug design.
References
- Gellman, S. H., et al. (2006). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Journal of the American Chemical Society.
- Gellman, S. H., et al. (2007). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid.
- De la Torre, B. G., & Andreu, D. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.
- Sewald, N., & Strijowski, U. (2004). Structural Properties of Cyclic Peptides Containing Cis- Or trans-2-aminocyclohexane Carboxylic Acid. Organic & Biomolecular Chemistry.
Sources
- 1. (1R,2R)-2-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid | C15H19NO4 | CID 10826376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
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